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molecular formula C6H8N4O B8048900 Azanium;1-oxidobenzotriazole

Azanium;1-oxidobenzotriazole

Cat. No. B8048900
M. Wt: 152.15 g/mol
InChI Key: BGEKYIRIBRYUJG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048907B2

Procedure details

Ammonium hydroxide (4.15 ml, 75 mmol) was added slowly to a solution of 1-hydroxybenzotriazole (10 g, 74 mmol) in tetrahydrofuran (100 ml) at 0° C. (ice-bath) and stirred for 2 hrs. Filtration and washing with tetrahydrofuran gave ammonium 1H-1,2,3-benzotriazol-1-olate (10.57 g) as a white solid.
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[OH:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[N:5]1>O1CCCC1>[N:4]1([O-:3])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[N:5]1.[NH4+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.15 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
10 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with tetrahydrofuran

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 10.57 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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